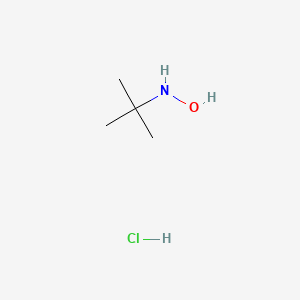

N-(tert-Butyl)hydroxylamine hydrochloride

Vue d'ensemble

Description

N-(tert-Butyl)hydroxylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Synthesis of N,O-Bis(tert-butoxycarbonyl)hydroxylamine

N,O-bis(tert-butoxycarbonyl)hydroxylamine is synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate. This synthesis is notable for its high yield, safety, and the use of readily available reagents (Staszak & Doecke, 1993).

2. N-Boc-hydroxylamine in Organic Synthesis

N-Boc-hydroxylamine, derived from hydroxylamine hydrochloride, is used in a variety of nucleophilic N- and O-functionalization reactions. It's a precursor to tert-butyloxy–nitroso–carbonyl derivatives and plays a role in various organic reactions, including the hetero-Diels–Alder reaction (Sandoval & Alaniz, 2015).

3. Application in the Synthesis of Inhibitors

N,O-bis(tert-butoxycarbonyl)-hydroxylamine is used in synthesizing hydroxylamine and hydroxamic acid derivatives, including the 5-lipoxygenase inhibitor LY280810 (Staszak & Doecke, 1994).

4. N-Boc Protection in Amines

Guanidine hydrochloride is used as an organocatalyst for the chemoselective N-Boc protection of the amine moiety in various compounds. This method shows the utility of hydroxylamine hydrochloride derivatives in protecting amino groups (Jahani et al., 2011).

5. Synthesis of α-Amino Esters/Ketones

N,O-Bis(tert-butoxycarbonyl)hydroxylamines are utilized as imine surrogates for the catalytic asymmetric synthesis of α-amino esters and ketones. This highlights the role of hydroxylamine derivatives in the synthesis of optically enriched products (Xu et al., 2020).

6. As Acylating Agents

Tert-butyl aminocarbonate, derived from hydroxylamine, is used as an acylating agent for amines. This compound is noted for its rapid acylation properties in both organic and aqueous solutions (Harris & Wilson, 1983).

Safety and Hazards

N-(tert-Butyl)hydroxylamine hydrochloride is classified as a substance that causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It should be handled with personal protective equipment, including protective gloves, eye protection, and face protection .

Relevant Papers Several papers have been published on this compound. For instance, a paper titled “N-tert-butyl hydroxylamine, a mitochondrial antioxidant, protects human retinal pigment epithelial cells from iron overload and photo-oxidative stress” discusses the use of this compound in protecting human retinal pigment epithelial cells . Another paper titled “Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines” discusses the synthesis of this compound .

Mécanisme D'action

Target of Action

It is known to be used in spin trapping of short-lived radicals .

Mode of Action

N-(tert-Butyl)hydroxylamine hydrochloride interacts with its targets by trapping short-lived radicals . This interaction results in the stabilization of these radicals, preventing them from causing potential damage to cellular structures.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the trapping of short-lived radicals .

Propriétés

IUPAC Name |

N-tert-butylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2,3)5-6;/h5-6H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSATTBHEMKGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16649-50-6 (Parent) | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60206107 | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57497-39-9 | |

| Record name | 2-Propanamine, N-hydroxy-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57497-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057497399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-Butyl)hydroxylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tert-butyl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-(tert-Butyl)hydroxylamine hydrochloride in studying palmitoylation?

A1: this compound acts as a palmitoyl acyltransferase (PAT) inhibitor. [] PATs are enzymes responsible for attaching palmitic acid to proteins, a process known as palmitoylation. By inhibiting PATs, this compound prevents palmitoylation, allowing researchers to study the downstream effects of this modification. In the cited research, it was used alongside 2-bromopalmitate to confirm the role of palmitoylation in the enhancement of global palmitoylation level, palmitoylation of PSD-95 and glutamate receptors, postsynapse density localization of PSD-95, surface expression of AMPARs, and synaptic strength of cultured hippocampal neurons upon TTX pretreatment. []

Q2: The research mentions that palmitoylation is important for synaptic plasticity and fear memory. How does this compound help researchers investigate this?

A2: Researchers can use this compound to inhibit palmitoylation in neurons and then observe the effects on synaptic plasticity and fear memory formation. [] If inhibiting palmitoylation with this compound disrupts these processes, it strengthens the evidence that palmitoylation plays a crucial role. This approach helps to establish a causal link between palmitoylation and these important neurological functions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1224961.png)

![4-[ethyl-(phenylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B1224964.png)

![N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B1224965.png)

![(3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1224966.png)

![2-(3-ethylphenoxy)-N-[4-(2-pyridinylsulfamoyl)phenyl]acetamide](/img/structure/B1224967.png)